Bicyclo[4.2.0]oct-2-yl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.2.0]oct-2-yl phenylcarbamate is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.2.0]octane core with a phenylcarbamate group attached. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[4.2.0]oct-2-yl phenylcarbamate typically involves the use of rhodium(I) complexes as catalysts. One common method is the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . This synthesis is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
While specific industrial production methods for bicyclo[42This method reduces waste and saves time by enabling complex molecules to be assembled through a sequence of catalytic steps .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.2.0]oct-2-yl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.
Substitution: The phenylcarbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.2.0]oct-2-yl phenylcarbamate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: Research into the biological activity of bicyclo[42
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of its interactions with biological targets.
Wirkmechanismus
The mechanism of action of bicyclo[4.2.0]oct-2-yl phenylcarbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. The phenylcarbamate group can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its targets. The exact pathways involved depend on the specific biological context and the nature of the targets.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.2.0]oct-2-yl phenylcarbamate can be compared with other bicyclic compounds, such as:
Bicyclo[3.3.0]octane derivatives: These compounds have a different ring structure but share some chemical properties with this compound.
Norbornadiene derivatives: These compounds also feature a bicyclic core and are used in similar chemical reactions.
The uniqueness of this compound lies in its specific combination of a bicyclic core with a phenylcarbamate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92760-47-9 |
---|---|
Molekularformel |
C15H19NO2 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
2-bicyclo[4.2.0]octanyl N-phenylcarbamate |
InChI |
InChI=1S/C15H19NO2/c17-15(16-12-6-2-1-3-7-12)18-14-8-4-5-11-9-10-13(11)14/h1-3,6-7,11,13-14H,4-5,8-10H2,(H,16,17) |
InChI-Schlüssel |
RZMCRELULGBFJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC2C(C1)OC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.